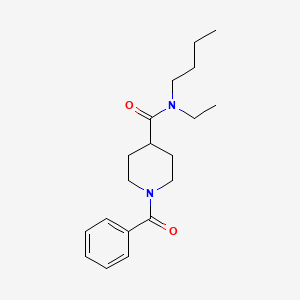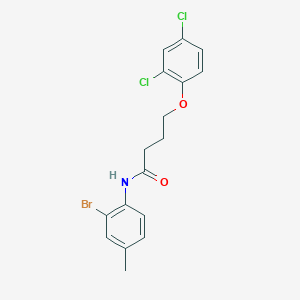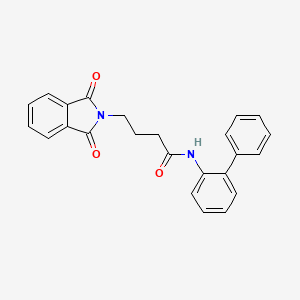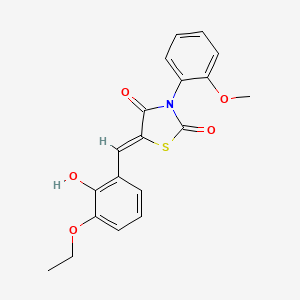![molecular formula C27H20N4O3S B4578335 2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)
2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of key intermediates such as chalcones through Claisen-Schmidt condensation, followed by reactions with thiourea or isothiocyanates to introduce the pyrimidinyl and thioxotetrahydro functionalities (Dhakhda, Bhatt, & Bhatt, 2021). Additionally, the use of N-aryl-2-chloroacetamides as electrophilic building blocks facilitates the formation of complex structures through ring annulation processes, showcasing the versatility and complexity of synthetic strategies (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Molecular Structure Analysis
Molecular structure analysis of these compounds, often confirmed by spectroscopic techniques and crystallographic studies, reveals detailed insights into their conformation and intramolecular interactions. For example, studies have shown the conformational preferences and intramolecular hydrogen bonding patterns that stabilize the molecule's structure, highlighting the intricate relationship between molecular structure and potential reactivity or biological activity (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Scientific Research Applications
Anti-inflammatory Applications
Several derivatives of the pyrimidine structure have been synthesized and evaluated for their anti-inflammatory activities. For instance, compounds synthesized with a thiazolo[3,2-a]pyrimidine core have shown moderate anti-inflammatory activity, highlighting the potential of such structures in developing anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antimicrobial Applications
The antimicrobial potential of pyrimidinone derivatives fused with thiophene rings has been investigated, with several compounds exhibiting good antibacterial and antifungal activities. This suggests their possible use as antimicrobial agents in treating various infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antitumor Applications
Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed significant antitumor activities against various cancer cell lines, including breast, cervical, and colorectal cancers. This indicates the potential for developing new cancer therapies based on these compounds (Hafez & El-Gazzar, 2017).
Antioxidant Applications
Derivatives of the compound have also been synthesized and characterized for their antioxidant activity. Some compounds demonstrated promising antioxidant properties, suggesting their use in combating oxidative stress-related diseases (Dhakhda, Bhatt, & Bhatt, 2021).
properties
IUPAC Name |
2-[3-[(Z)-(4,6-dioxo-1-phenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O3S/c32-24(28-19-9-3-1-4-10-19)17-30-16-18(21-13-7-8-14-23(21)30)15-22-25(33)29-27(35)31(26(22)34)20-11-5-2-6-12-20/h1-16H,17H2,(H,28,32)(H,29,33,35)/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKZPYIZQLCQOV-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=S)N(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578281.png)

![N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)

![2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)
![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)
![5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)
![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B4578369.png)
